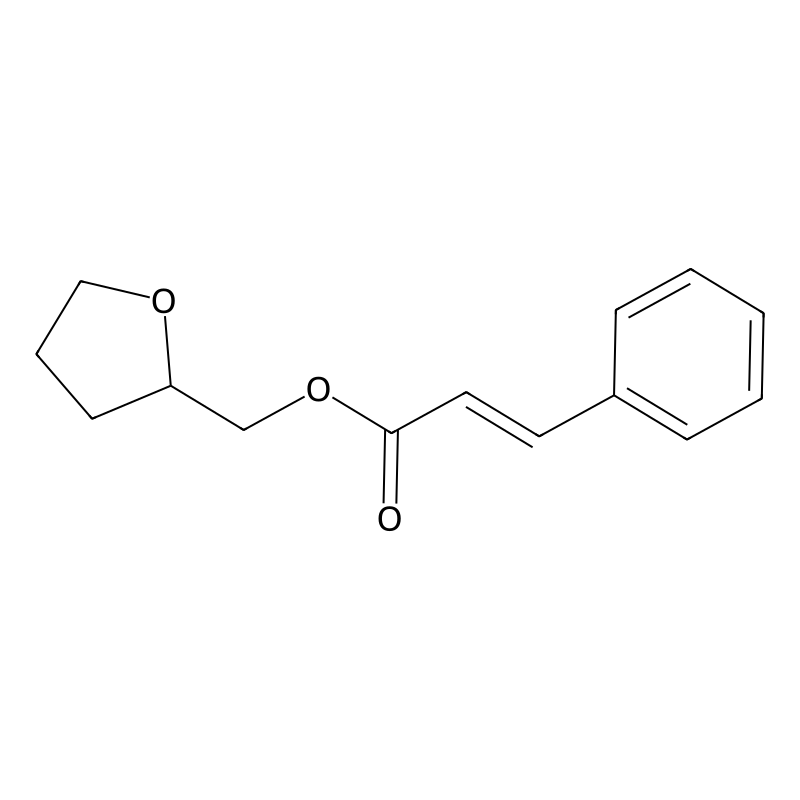Tetrahydrofurfuryl cinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Description
- Flavor Chemistry: THFC possesses a sweet, balsamic odor reminiscent of honey and cinnamon []. This characteristic makes it a potential flavoring agent, particularly in food and beverage applications. Studies have explored its use in flavor concentrates and as a substitute for other cinnamic acid esters in flavor formulations [].
Tetrahydrofurfuryl cinnamate is an ester formed from the reaction of tetrahydrofurfuryl alcohol and cinnamic acid. It belongs to a class of compounds known as cinnamates, which are characterized by a cinnamoyl group. The molecular structure of tetrahydrofurfuryl cinnamate consists of a tetrahydrofuran ring, which contributes to its unique properties, combined with a cinnamate moiety that imparts potential biological activity. The compound has garnered attention due to its applications in various fields, including cosmetics and pharmaceuticals.
- Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl cinnamate can hydrolyze to yield tetrahydrofurfuryl alcohol and cinnamic acid.
- Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, leading to the formation of new esters.
- Esterification: The synthesis of tetrahydrofurfuryl cinnamate itself occurs through the esterification reaction between tetrahydrofurfuryl alcohol and cinnamic acid, typically catalyzed by an acid such as sulfuric acid.
These reactions are essential for understanding the reactivity and potential modifications of tetrahydrofurfuryl cinnamate in synthetic chemistry.
Tetrahydrofurfuryl cinnamate exhibits various biological activities, primarily attributed to its cinnamate component. Studies have shown that compounds within the cinnamate family possess antimicrobial, anti-inflammatory, and antioxidant properties. Specifically, research indicates that tetrahydrofurfuryl cinnamate may demonstrate:
- Antimicrobial Activity: It has been evaluated against various pathogens and shown potential effectiveness in inhibiting microbial growth .
- Antioxidant Properties: The compound may help in scavenging free radicals, thus contributing to cellular protection against oxidative stress .
- Anti-inflammatory Effects: Some studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these mechanisms.
Tetrahydrofurfuryl cinnamate can be synthesized through several methods:
- Fischer Esterification: This classic method involves reacting tetrahydrofurfuryl alcohol with cinnamic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Bimolecular Nucleophilic Substitution: This method can be employed using tetrahydrofurfuryl halides and sodium salts of cinnamic acid.
- Knoevenagel Condensation: This approach involves the reaction of tetrahydrofurfuryl derivatives with aromatic aldehydes in the presence of a base, leading to the formation of products that can be further modified to yield tetrahydrofurfuryl cinnamate.
These methods highlight the versatility in synthesizing this compound and its derivatives.
Tetrahydrofurfuryl cinnamate finds applications across various industries:
- Cosmetics: It is utilized as a fragrance component and emulsifier in cosmetic formulations due to its pleasant aroma and skin-conditioning properties .
- Food Industry: As a flavoring agent, it enhances the sensory attributes of food products.
- Pharmaceuticals: Its potential biological activities make it a candidate for developing therapeutic agents targeting microbial infections or inflammation-related conditions.
Research on interaction studies involving tetrahydrofurfuryl cinnamate focuses on its compatibility with other compounds and its effects on biological systems. Notably:
- Synergistic Effects: Studies indicate that combining tetrahydrofurfuryl cinnamate with other antimicrobial agents may enhance their efficacy against resistant strains .
- Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes is crucial for evaluating its safety profile and therapeutic potential .
Tetrahydrofurfuryl cinnamate shares structural features with several other compounds in the cinnamate family. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl Cinnamate | Methyl ester of cinnamic acid | Commonly used as a flavoring agent |
| Ethyl Cinnamate | Ethyl ester of cinnamic acid | Exhibits strong antimicrobial activity |
| Butyl Cinnamate | Butyl ester of cinnamic acid | Known for its fragrance properties |
| Tetrahydrofuran Cinnamate | Derived from tetrahydrofuran alcohol | Unique due to its cyclic ether structure |
Tetrahydrofurfuryl cinnamate is distinguished by its tetrahydrofuran ring structure, which enhances solubility and stability compared to linear esters like methyl or ethyl cinnamate.
Physical Description
XLogP3
Density
1.107-1.113
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








